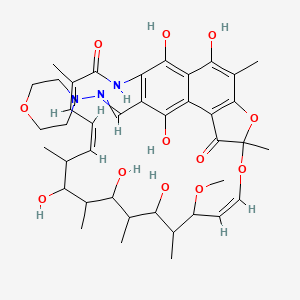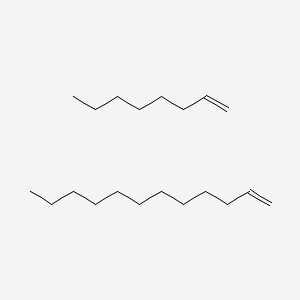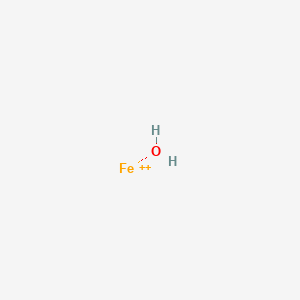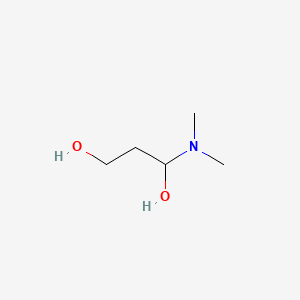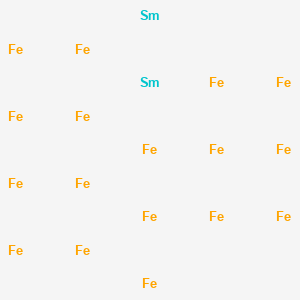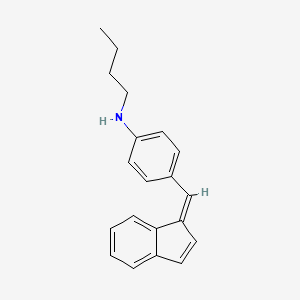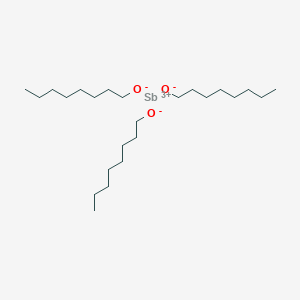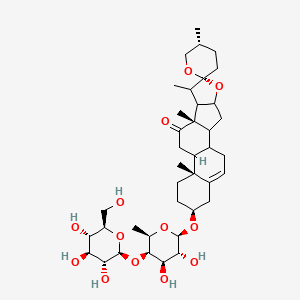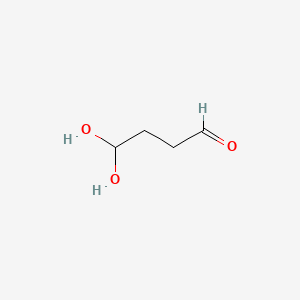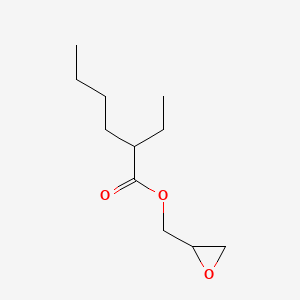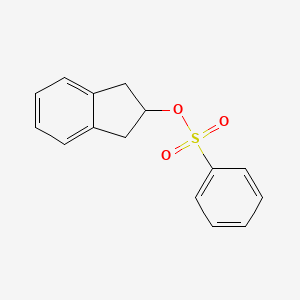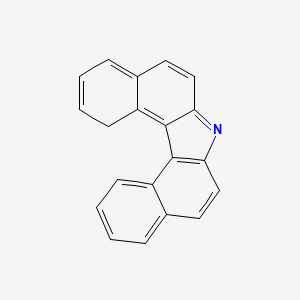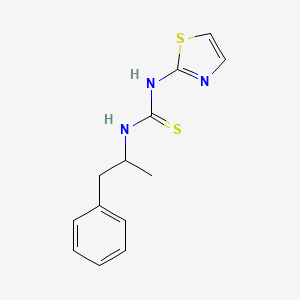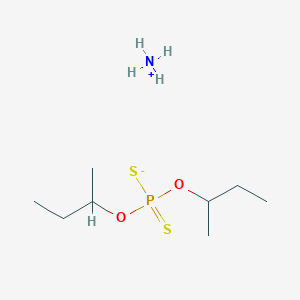
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane is a complex organophosphorus compound It is characterized by the presence of azanium, butan-2-yloxy groups, and a sulfanylidene-sulfido-lambda5-phosphane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane typically involves the reaction of butan-2-ol with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions include maintaining a temperature range of 50-70°C and using an appropriate solvent such as toluene or xylene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butan-2-yloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-lambda5-phosphane
- This compound analogs
- Phosphane derivatives with different alkoxy groups
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions
Properties
CAS No. |
27738-95-0 |
|---|---|
Molecular Formula |
C8H22NO2PS2 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
azanium;di(butan-2-yloxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/C8H19O2PS2.H3N/c1-5-7(3)9-11(12,13)10-8(4)6-2;/h7-8H,5-6H2,1-4H3,(H,12,13);1H3 |
InChI Key |
GOGTWMAGWRFIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OP(=S)(OC(C)CC)[S-].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


